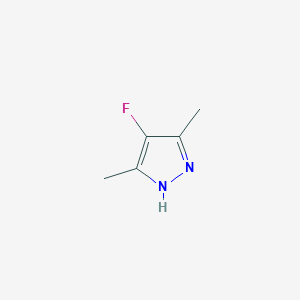

4-fluoro-3,5-dimethyl-1H-pyrazole

Descripción

Significance of Fluorine in Medicinal and Agrochemical Chemistry

The introduction of fluorine into organic molecules is a widely used strategy in the design of pharmaceuticals and agrochemicals. tandfonline.comchimia.ch This is due to the unique properties of the fluorine atom, which can profoundly influence the characteristics of the parent molecule. researchgate.net More than half of all marketed drugs are estimated to be fluorinated. omicsonline.org In the agrochemical sector, over 50% of compounds with new ISO common names each year are organofluorine compounds. nih.gov

Modulation of Bioactivity and Physicochemical Properties

The substitution of a hydrogen atom or a hydroxyl group with fluorine can dramatically alter a molecule's biological and physical properties. tandfonline.comchimia.ch Fluorine's high electronegativity (the highest of any element) and relatively small size allow it to act as a "super-hydrogen" or a bioisostere of a hydroxyl group, but with distinct electronic consequences. tandfonline.comolemiss.edu

Key modulations include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. nih.govnih.gov This can block sites of metabolic oxidation, prolonging the molecule's half-life and bioavailability. nih.govnih.gov

Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). omicsonline.orgnih.gov This can enhance membrane permeability and absorption. researchgate.net

Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic protons or, more commonly, reduce the basicity of adjacent amine groups. nih.govnih.gov This change can affect a drug's solubility and how it interacts with biological targets.

Binding Affinity: The polar C-F bond can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with enzyme or receptor targets. researchgate.netolemiss.edu This can lead to increased binding affinity and potency. nih.gov

Table 1: Comparison of Fluorine and Hydrogen Properties An interactive table comparing the fundamental atomic and bonding properties of Fluorine and Hydrogen.

| Property | Hydrogen (H) | Fluorine (F) | Impact of Substitution |

|---|---|---|---|

| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation. tandfonline.comresearchgate.net |

| Pauling Electronegativity | 2.20 | 3.98 | Induces strong polarity in C-F bond. researchgate.netolemiss.edu |

Impact on ADME-Tox Profiles

ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are critical in drug development. Fluorination can favorably impact these profiles, primarily by enhancing metabolic stability as previously discussed. nih.gov Blocking metabolically vulnerable sites with fluorine can lead to improved pharmacokinetic properties. nih.gov However, the biotransformation of some fluorinated compounds can lead to the release of fluoride (B91410) ions or other toxic metabolites like fluoroacetic acid. researchgate.netacs.org The C-F bond, while strong, is not inert and can be cleaved under certain biological conditions, a factor that must be considered during the design of fluorinated molecules. researchgate.netacs.org

Overview of Pyrazole (B372694) Heterocycles in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. ijraset.com It is a cornerstone structure in medicinal chemistry, found in numerous approved drugs and bioactive compounds. tandfonline.comresearchgate.net

Historical Context and General Features

The term "pyrazole" was first used by German chemist Ludwig Knorr in 1883. ijraset.comslideshare.net While initially scarce in nature, the first naturally occurring pyrazole derivative, β-(1-pyrazolyl)alanine, was isolated from watermelon seeds in 1959. nih.gov The pyrazole ring system is chemically robust, synthetically accessible, and capable of participating in various non-covalent interactions, making it an ideal building block for drug design. nih.govnumberanalytics.com

Pyrazole as a Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple, unrelated biological targets. The pyrazole nucleus is widely recognized as such a scaffold. tandfonline.comresearchgate.nettandfonline.com Its versatility allows for the development of compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.govbenthamdirect.com The success of numerous pyrazole-containing drugs has solidified its importance in pharmaceutical research and development. tandfonline.combenthamdirect.com

Table 2: Examples of Marketed Drugs Featuring a Pyrazole Scaffold This interactive table showcases prominent drugs that incorporate the pyrazole core structure, highlighting its therapeutic diversity.

| Drug Name | Therapeutic Class | Structural Note |

|---|---|---|

| Celecoxib | Anti-inflammatory (COX-2 Inhibitor) | Substituted pyrazole ring. benthamdirect.com |

| Sildenafil | Erectile Dysfunction (PDE5 Inhibitor) | Fused pyrazole ring system (pyrazolo[4,3-d]pyrimidine). tandfonline.comtandfonline.com |

| Apixaban | Anticoagulant (Factor Xa Inhibitor) | Contains a pyrazole moiety. benthamdirect.com |

| Rimonabant | Anti-obesity (Cannabinoid Receptor Antagonist) | Disubstituted pyrazole. benthamdirect.com |

Specific Focus on 4-Fluoro-3,5-dimethyl-1H-pyrazole

While the broader classes of fluorinated compounds and pyrazoles are extensively studied, specific research on this compound is limited. The available scientific literature primarily documents its role as a synthetic target, created through established chemical reactions for building fluorinated heterocycles.

The synthesis of this compound has been reported via the cyclocondensation reaction of a fluorinated β-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net Specifically, 3-fluoropentane-2,4-dione (B1624492) is treated with a hydrazine, such as hydrazine hydrate (B1144303) or phenylhydrazine, to yield the corresponding 4-fluoropyrazole. researchgate.net This method is a common and effective strategy for constructing pyrazole rings, where the dicarbonyl compound provides the carbon backbone and the hydrazine provides the two nitrogen atoms. acs.org Using an excess of the hydrazine ensures the complete conversion of the starting dicarbonyl compound. researchgate.net

Table 3: Synthesis of this compound Derivatives This interactive table summarizes the reported synthesis of the title compound and a related derivative from a common precursor.

| Precursor 1 | Precursor 2 | Product |

|---|---|---|

| 3-Fluoropentane-2,4-dione | Hydrazine | This compound researchgate.net |

Detailed research findings on the specific biological activities, physicochemical properties, or applications of this compound are not extensively available in the public domain. Its documentation is primarily as an example of chemical synthesis within the broader exploration of fluorinated pyrazoles.

Rationale for Research Focus

The investigation into fluorinated pyrazoles is propelled by the advantageous changes that fluorine substitution can bring to a molecule. The high electronegativity of fluorine can influence the electron distribution within the pyrazole ring, affecting its reactivity and interaction with biological targets. nih.gov This has made fluorinated pyrazoles attractive scaffolds in the design of new pharmaceuticals and agrochemicals. acs.orgnih.gov

The presence of a fluorine atom can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. This can lead to improved pharmacokinetic profiles in drug candidates. Furthermore, the lipophilicity of a molecule can be fine-tuned through fluorination, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Current Gaps in Comprehensive Understanding

Despite the growing interest in fluorinated pyrazoles, there remain considerable gaps in the complete understanding of many specific derivatives, including this compound. While general synthetic methods for fluorinated pyrazoles are known, detailed studies on the specific reactivity, and full spectroscopic characterization of this particular compound are not extensively documented in publicly accessible literature. nih.govresearchgate.net

A significant portion of the available information on fluorinated pyrazoles is found in patent literature, which often lacks the detailed experimental and characterization data necessary for a fundamental scientific understanding. researchgate.net Moreover, while the biological activities of many pyrazole derivatives have been explored, the specific biological profile of this compound is not well-established. nih.gov Further research is needed to fully elucidate its potential applications and to fill the existing voids in the scientific literature regarding its chemical and physical properties.

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| Molecular Formula | C5H7FN2 |

| Molecular Weight | 114.12 g/mol |

| CAS Number | 57160-76-6 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXNQRHRCODJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598561 | |

| Record name | 4-Fluoro-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57160-76-6 | |

| Record name | 4-Fluoro-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3,5-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 3,5 Dimethyl 1h Pyrazole and Its Derivatives

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom onto the pyrazole (B372694) ring, typically at the C4 position, which is activated for electrophilic attack.

Electrophilic fluorination is a primary method for synthesizing 4-fluoropyrazoles. This approach utilizes reagents that deliver an electrophilic fluorine species ("F+") to the electron-rich pyrazole ring. wikipedia.org

Selectfluor®, a trademarked name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a widely used electrophilic fluorinating agent. organic-chemistry.org It is favored for its stability, safety, and effectiveness in fluorinating a variety of nucleophiles, including pyrazoles. wikipedia.orgorganic-chemistry.org The reaction of 3,5-disubstituted pyrazoles with Selectfluor® can produce 4-fluorinated pyrazoles in moderate to good yields. rsc.orgresearchgate.net For instance, the electrophilic fluorination of certain 3,5-disubstituted pyrazoles using Selectfluor® has been reported to achieve yields of up to 67%. rsc.org In some cases, unexpected reactions such as C-C bond cleavage can occur when pyrazoles with specific substituents at the C4 position are treated with Selectfluor®. researchgate.net

Table 1: Examples of Electrophilic Fluorination of Pyrazole Derivatives

| Substrate | Fluorinating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 3,5-disubstituted pyrazoles with acetal (B89532) moieties | Selectfluor® | 4-fluorinated pyrazoles | Up to 67% | rsc.org |

| Pyrazoles with CH₂X groups at C4 | Selectfluor® | 4-fluoro-pyrazole (via C-C cleavage) | Moderate to good | researchgate.net |

The mechanism of electrophilic fluorination of aromatic compounds, including pyrazoles, with N-F reagents like Selectfluor® is a subject of ongoing discussion. wikipedia.org Two primary mechanisms are often considered: a polar, two-electron Sₙ2-type process or a single-electron transfer (SET) pathway. wikipedia.orgnih.gov

For many aromatic compounds, kinetic isotope effect studies show small values (kH/kD ≈ 1), suggesting that the cleavage of the C-H bond is not the rate-determining step. researchgate.net This supports a mechanism involving the formation of a Wheland intermediate (a sigma complex), where the initial attack by the electrophile is the slower step. researchgate.net In the context of pyrazoles, the electron-rich C4 position is susceptible to attack by the electrophilic fluorine atom of the reagent. The reaction of enol esters with Selectfluor has been shown to proceed through a polar two-electron process involving an oxygen-stabilized carbenium ion intermediate, which could be analogous to the fluorination of the electron-rich pyrazole system. nih.gov The proposed mechanism for the fluoroalkoxylation of bicyclic alkenes using Selectfluor involves the formation of a carbocation intermediate, which then undergoes further reaction. nih.gov

The regioselectivity of electrophilic substitution on the pyrazole ring is dictated by the electronic properties of the ring system. The 4-position of the pyrazole ring is generally the most electron-rich and thus the most nucleophilic position, making it the preferred site for electrophilic attack. This is in contrast to other positions which are less activated. While direct fluorination can sometimes lead to mixtures of products, specific conditions can be optimized to favor the formation of the 4-fluoro isomer. researchgate.net For example, the use of continuous flow reactors has enabled highly selective direct fluorination of diketones followed by cyclization to yield 4-fluoropyrazoles. nih.govnih.gov The choice of solvent can also dramatically influence regioselectivity in the formation of the pyrazole ring itself, which is a critical step preceding any direct fluorination. conicet.gov.aracs.orgnih.gov

Continuous flow chemistry offers significant advantages for hazardous reactions like direct fluorination, including enhanced safety, better temperature control, and improved selectivity. nih.govnih.gov This technology has been successfully applied to the synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole. nih.govresearchgate.net

A single, telescoped two-step continuous gas/liquid–liquid/liquid flow process has been developed for the synthesis of 4-fluoropyrazole derivatives. nih.govnih.govresearchgate.net In this setup, a stream of fluorine gas diluted in nitrogen is reacted with a liquid stream of a 1,3-dicarbonyl compound (like pentane-2,4-dione) in a suitable solvent such as acetonitrile. nih.gov This is immediately followed by the introduction of a third liquid stream containing a hydrazine (B178648) derivative, which triggers the cyclization to form the 4-fluoropyrazole ring system. nih.govresearchgate.net This method avoids the isolation of the potentially unstable fluoro-dicarbonyl intermediate. nih.gov

For the synthesis of this compound, pentane-2,4-dione and hydrazine hydrate (B1144303) are used as starting materials. nih.govresearchgate.net The yield of the reaction is influenced by the solvent used to introduce the hydrazine.

Table 2: Continuous Flow Synthesis of this compound (4a)

| Diketone | Hydrazine | Hydrazine Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pentane-2,4-dione (1a) | Hydrazine hydrate (3a) | Water | This compound (4a) | 74% | researchgate.net |

| Pentane-2,4-dione (1a) | Hydrazine hydrate (3a) | Ethanol (B145695) | This compound (4a) | 66% | nih.govresearchgate.net |

| Pentane-2,4-dione (1a) | Hydrazine hydrate (3a) | Acetonitrile | This compound (4a) | 77% | researchgate.net |

This continuous flow process is not limited to just this compound but can be applied to a range of diketone starting materials to produce various substituted 4-fluoropyrazoles. researchgate.net

Continuous Flow Synthesis Techniques

Advantages in Yield and Efficiency for 4-Fluoropyrazole Synthesis

The use of continuous flow chemistry has demonstrated significant advantages in the synthesis of 4-fluoropyrazole derivatives, offering improved yields and efficiency over traditional batch methods. nih.govnih.govresearchgate.netmdpi.com This methodology allows for a single, sequential two-step process where a diketone is first fluorinated and then cyclized with a hydrazine derivative in a continuous stream. nih.govnih.gov This "telescoped" process is not only efficient but also enhances safety, particularly when using potentially hazardous reagents like elemental fluorine. nih.govmdpi.com

In one example, the continuous flow synthesis of 4-fluoro-3,5-dimethylpyrazole from pentane-2,4-dione and hydrazine hydrate resulted in a high yield of the desired product. nih.govresearchgate.net The efficiency of flow chemistry is further highlighted by the short reaction times and the ease of scale-up. mdpi.com For instance, a continuous-flow process for N-aryl-5-methylpyrazole synthesis demonstrated a residence time of only 8 minutes. nih.gov

The advantages of flow chemistry extend to improved workup procedures. A continuous-flow method for the synthesis of a pyrazole derivative showed similar yields to batch conditions but with a highly efficient workup step. nih.gov Furthermore, transition-metal-free continuous-flow processes have been developed for the synthesis of substituted pyrazoles, achieving good yields under mild conditions. nih.gov

| Feature | Batch Chemistry | Flow Chemistry |

| Yield | Often lower and more variable | Generally higher and more consistent nih.govresearchgate.net |

| Efficiency | Longer reaction times, multi-step processes | Shorter residence times, telescoped reactions nih.govnih.gov |

| Safety | Higher risks with hazardous reagents | Enhanced safety, especially with gases like fluorine nih.govmdpi.com |

| Scalability | Challenging to scale up | More straightforward to scale up mdpi.com |

| Workup | Can be complex and time-consuming | Often simplified and more efficient nih.gov |

Control of Reaction Parameters (e.g., Temperature, Flow Rate, Stoichiometry)

Continuous flow reactors provide exceptional control over critical reaction parameters, which is paramount for achieving high selectivity and yield in the synthesis of 4-fluoropyrazoles. nih.govmdpi.com Parameters such as temperature, flow rate of reactants, and stoichiometry can be precisely managed. nih.gov

In the direct fluorination of dicarbonyl compounds, for example, the flow rate of fluorine gas can be adjusted to ensure complete conversion of the starting material to the fluorinated intermediate before the subsequent cyclization step. nih.gov This prevents the formation of non-fluorinated pyrazole byproducts, which can be difficult to separate from the desired fluorinated product. nih.gov

The solvent choice is also a critical parameter. Acetonitrile is often used for the fluorination stage due to its effectiveness in direct fluorination reactions of dicarbonyl systems. nih.gov The subsequent cyclization with a hydrazine derivative can be carried out in miscible solvents like water or ethanol, allowing for efficient mixing of the two flow streams. nih.gov

The precise control offered by flow chemistry also allows for the safe handling of reactive intermediates. For instance, the generation and subsequent reaction of diazomethane (B1218177) derivatives in flow have been successfully implemented for the synthesis of pyrazoles, mitigating the risks associated with these potentially explosive compounds in batch processes. sci-hub.se

Cyclocondensation Reactions with Fluorinated Precursors

A primary and widely utilized method for synthesizing pyrazole derivatives involves the cyclocondensation reaction between a hydrazine and a 1,3-difunctional compound, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govmdpi.com This approach is particularly relevant for the synthesis of 4-fluoropyrazoles, where fluorinated precursors are employed.

Reactions of Hydrazines with Fluorinated 1,3-Dicarbonyl Compounds

The reaction of hydrazines with fluorinated 1,3-dicarbonyl compounds is a direct and effective route to fluorinated pyrazoles. nih.govnih.gov This method allows for the introduction of fluorine atoms at specific positions on the pyrazole ring, depending on the structure of the fluorinated precursor.

Role of Fluorinated 1,3-Diketones (e.g., 3-fluoropentane-2,4-dione)

Fluorinated 1,3-diketones, such as 3-fluoropentane-2,4-dione (B1624492), are key building blocks in the synthesis of 4-fluoropyrazoles. nih.govnih.gov The reaction of 3-fluoropentane-2,4-dione with hydrazine hydrate, for instance, directly yields this compound. nih.gov The presence of the fluorine atom on the diketone backbone dictates its position in the final pyrazole ring.

The synthesis of these fluorinated diketones can be achieved through various methods, including direct fluorination of the corresponding non-fluorinated diketone using elemental fluorine in a continuous flow reactor. nih.gov This method offers a high degree of control and efficiency.

The reactivity of the fluorinated 1,3-diketone can be influenced by the position and number of fluorine atoms. This, in turn, can affect the conditions required for the subsequent cyclization reaction with hydrazine.

Influence of Hydrazine Derivatives on Yield and Regioselectivity

The choice of hydrazine derivative significantly impacts the yield and, crucially, the regioselectivity of the cyclocondensation reaction with unsymmetrical fluorinated 1,3-dicarbonyl compounds. nih.govconicet.gov.ar The reaction can potentially lead to two different regioisomeric pyrazoles.

The nature of the substituent on the hydrazine (e.g., alkyl vs. aryl) influences the nucleophilicity of the nitrogen atoms, which in turn directs the initial point of attack on the dicarbonyl compound. For example, with methylhydrazine, the more nucleophilic nitrogen carrying the methyl group often dictates the regiochemical outcome. nih.gov In contrast, with arylhydrazines, the primary amine is typically the more nucleophilic center. nih.gov

The solvent can also play a dramatic role in controlling regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to significantly enhance the regioselectivity of pyrazole formation, often leading to the near-exclusive formation of a single isomer. sci-hub.seconicet.gov.ar

| Diketone | Hydrazine | Product | Yield (%) |

| Pentane-2,4-dione | Hydrazine hydrate | 4-Fluoro-3,5-dimethylpyrazole | 78 |

| Pentane-2,4-dione | Methyl hydrazine | 4-Fluoro-1,3,5-trimethylpyrazole | 75 |

| Pentane-2,4-dione | Phenyl hydrazine | 4-Fluoro-3,5-dimethyl-1-phenylpyrazole | 72 |

Cyclization of Fluorinated Enones and Related Systems

An alternative to using 1,3-dicarbonyl compounds is the cyclization of fluorinated enones and other related α,β-unsaturated systems with hydrazines. sci-hub.semdpi.com This method also provides access to fluorinated pyrazoles.

In some instances, a fluorinated enone can be synthesized and then reacted with a hydrazine to form the pyrazole ring. For example, a fluoro-substituted vinyl ketone has been shown to react with hydrazine in boiling ethanol to produce a fluoropyrazole in good yield. sci-hub.se The reaction of a fluorinated enone with hydrazine sulfate (B86663) has also been reported to yield a fluoropyrazole with a high yield of 87%. mdpi.com

These reactions typically proceed through the formation of a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole. mdpi.com The choice of reaction conditions and oxidizing agent can be critical for the successful synthesis of the final product.

Optimization of Reaction Conditions (e.g., Solvents, Catalysts, Temperature)

The successful synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions. Key parameters such as the choice of solvent, the type and amount of catalyst, and the reaction temperature are pivotal in maximizing product yield and purity.

The solvent plays a critical role in influencing reaction rates and pathways. For instance, in certain cyclization reactions to form pyrazole derivatives, dichloromethane (B109758) (CH2Cl2) at room temperature has been shown to produce significantly higher yields (e.g., 85%) compared to other solvents like THF and 1,4-dioxane, which yielded less than 30% of the desired product. researchgate.net In some cases, polar aprotic solvents such as DMSO and DMF have been found to be completely ineffective, leading to no product formation. researchgate.net The optimization of solvent choice is therefore a crucial first step in developing a synthetic protocol.

Catalysts are also fundamental to many synthetic routes. In the four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, the amount of catalyst used was a key variable. Studies have shown that a specific catalyst loading (e.g., 4 mg) can provide the highest efficiency. researchgate.net Similarly, in reactions proceeding via an aza-Wittig mechanism, the use of triphenylphosphine (B44618) (PPh3) as a reagent showed that increasing its equivalence from 0.5 to 1.2 equivalents improved the yield, establishing an optimal concentration for the transformation. researchgate.net In other multi-component reactions, novel nanocatalysts have been developed, and their reusability over several cycles without significant loss of activity is a key aspect of green chemistry principles. nih.gov

Temperature is another critical factor that must be fine-tuned. For the synthesis of some pyrazole derivatives, reactions conducted at 50°C have demonstrated the highest yields. researchgate.net This indicates that providing sufficient thermal energy is necessary to overcome the activation barrier, but excessive heat can lead to side reactions or decomposition of products. The interplay between solvent, catalyst, and temperature is complex, and their systematic optimization is essential for an efficient and high-yielding synthesis.

Table 1: Example of Reaction Condition Optimization for Pyrazole Synthesis

| Parameter | Variation | Outcome | Reference |

|---|---|---|---|

| Solvent | Dichloromethane (CH2Cl2) | 85% Yield | researchgate.net |

| THF | <30% Yield | researchgate.net | |

| 1,4-Dioxane | <30% Yield | researchgate.net | |

| DMSO / DMF | No Product Formation | researchgate.net | |

| Catalyst Amount | Optimized to 4 mg | High Efficiency | researchgate.net |

| Temperature | 50 °C | Highest Yield | researchgate.net |

Alternative Synthetic Pathways

Beyond the direct condensation of dicarbonyl compounds with hydrazines, several alternative and innovative pathways have been developed for the synthesis of this compound and other fluorinated pyrazoles.

A prominent alternative route involves the direct fluorination of a pre-formed pyrazole ring. This late-stage fluorination is a powerful strategy as it allows for the introduction of a fluorine atom at a late step in the synthesis. The reaction of 3,5-dimethyl-1H-pyrazole with an electrophilic fluorinating agent like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) can successfully furnish the corresponding 4-monofluoro pyrazole derivative. researchgate.net This method is also applicable to other 3,5-disubstituted-1H-pyrazoles. researchgate.net

This approach is particularly valuable for creating building blocks in medicinal chemistry. For example, a strategy for synthesizing new 3-amino-4-fluoropyrazoles involves the monofluorination of β-methylthio-β-enaminoketones with Selectfluor®, followed by a condensation reaction with various hydrazines. researchgate.netnih.gov This highlights the versatility of direct fluorination in creating functionalized fluoropyrazole scaffolds. nih.gov

Another synthetic strategy utilizes fluorinated building blocks that already contain the C-F bond. These precursors are then used to construct the pyrazole ring. One such method employs α-fluoronitroalkenes in a regioselective intermolecular cyclization to produce 4-fluoropyrazoles. olemiss.edu This approach leverages the unique reactivity of the fluorinated alkene to control the formation of the heterocyclic ring.

Similarly, other fluorinated alkenyl compounds can be used. For instance, a synthetic pathway to 4-fluoropyridines, which shares mechanistic principles, starts with 2-fluoroallylic alcohols. thieme-connect.de These alcohols are esterified and undergo rearrangements to form intermediates that cyclize to the final heterocyclic product. thieme-connect.de Such strategies, where the fluorine is incorporated into a key starting material, provide an alternative to direct fluorination of the heterocycle and can be advantageous for accessing specific substitution patterns.

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like fluoropyrazoles in a single step from three or more starting materials. frontiersin.orgnih.gov This strategy avoids the lengthy isolation and purification of intermediates, aligning with the principles of green chemistry. nih.govfrontiersin.org

Several MCRs have been developed to generate pyrazole-containing scaffolds. For example, a four-component reaction of an aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate (B1235776) can produce highly substituted dihydropyrano[2,3-c]pyrazoles. frontiersin.org The optimization of these one-pot reactions often involves screening catalysts and solvents to achieve high yields in short reaction times. nih.gov MCRs are considered a powerful tool in drug discovery for rapidly generating libraries of structurally diverse compounds. frontiersin.orgnih.gov The development of MCRs for the direct synthesis of fluoropyrazole scaffolds is an active area of research, offering a streamlined alternative to more traditional linear synthetic sequences. nih.govyoutube.com

Synthetic Characterization and Purity Assessment

Following synthesis, the unambiguous identification of the target compound and the assessment of its purity are paramount. This is achieved through a combination of powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. For pyrazole derivatives, ¹H NMR provides information on the number and environment of protons. For a compound like 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole, distinct signals would appear for the aromatic protons, the pyrazole ring proton (e.g., a singlet around 5.90 ppm), the methoxy (B1213986) group protons, and the two methyl group protons. rsc.org ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms in the molecule, with characteristic chemical shifts for the pyrazole ring carbons and the substituent carbons. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its elemental composition. For this compound (C₅H₇FN₂), high-resolution mass spectrometry would detect a monoisotopic mass of approximately 114.0593 Da. uni.lu The mass spectrum often shows characteristic adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, which further corroborates the identity of the compound. uni.luuni.lu

Table 2: Predicted Mass Spectrometry Data for this compound (C₅H₇FN₂)

| Adduct | Predicted m/z | Reference |

|---|---|---|

| [M+H]⁺ | 115.06660 | uni.lu |

| [M+Na]⁺ | 137.04854 | uni.lu |

| [M+K]⁺ | 153.02248 | uni.lu |

| [M+NH₄]⁺ | 132.09315 | uni.lu |

| [M-H]⁻ | 113.05205 | uni.lu |

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for confirming the constitution of newly synthesized compounds and understanding their solid-state packing and supramolecular chemistry. While specific crystallographic data for this compound is not extensively detailed in the provided literature, the analysis of closely related fluorinated pyrazoles offers significant insights into the structural characteristics that can be anticipated for this compound and its derivatives.

Detailed research on the parent compound, 4-fluoro-1H-pyrazole, reveals key structural features that are influenced by the fluorine substituent. nih.goviucr.org Unlike its chloro and bromo analogues which form trimeric supramolecular motifs, 4-fluoro-1H-pyrazole forms one-dimensional chains in the solid state through intermolecular N—H⋯N hydrogen bonding. nih.gov The study, which collected diffraction data at 150 K to prevent sublimation, determined that the compound crystallizes in the triclinic space group P-1. iucr.org The asymmetric unit contains two crystallographically unique molecules (Z′ = 2), a phenomenon often observed in pyrazole structures that highlights the importance of hydrogen bonding in their solid-state arrangements. nih.gov Both independent molecules are essentially planar. nih.gov

Studies on more complex fluorinated pyrazole derivatives, such as fluorinated bis(pyrazoles), further illustrate the role of fluorine in directing crystal structures. In a series of 1,4-bis(1H-pyrazol-4-ylethynyl)-fluorobenzenes, it was found that the degree of fluorination on the central benzene (B151609) ring affects the planarity of the entire molecule. rsc.org These molecules were observed to form 2D supramolecular layers through hydrogen bonds. rsc.orgrsc.org This demonstrates how fluorine substitution, in concert with other structural features, plays a critical role in the resulting supramolecular architecture.

The table below summarizes the crystallographic data for the closely related compound, 4-fluoro-1H-pyrazole, providing a basis for understanding the structural properties of fluorinated pyrazoles.

| Parameter | Value |

|---|---|

| Chemical Formula | C₃H₃FN₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Molecules per Asymmetric Unit (Z′) | 2 |

| Supramolecular Motif | One-dimensional chains via N—H⋯N hydrogen bonds |

Advanced Chemical Reactivity and Transformation of 4 Fluoro 3,5 Dimethyl 1h Pyrazole

Electrophilic Substitution Reactions

Electrophilic substitution on the pyrazole (B372694) ring is a well-studied class of reactions. The C4 position is generally the most susceptible to electrophilic attack due to its higher electron density. However, in 4-fluoro-3,5-dimethyl-1H-pyrazole, this position is already occupied by a fluorine atom, directing subsequent electrophilic reactions to other available sites.

Halogenation at Unsubstituted Positions (e.g., N-1)

With the C4 position blocked, electrophilic halogenation is directed towards the unsubstituted N-1 nitrogen atom. This reaction typically proceeds under mild conditions using common halogenating agents. For instance, bromination can be readily achieved using N-bromosuccinimide (NBS). The reaction involves the electrophilic attack of the halogen on the lone pair of the N-1 nitrogen.

This N-halogenation is a common reactivity pattern for N-unsubstituted pyrazoles where the C4 position is substituted. researchgate.net The resulting N-halopyrazole is a versatile intermediate for further synthetic transformations.

Table 1: Representative Conditions for N-Halogenation of C4-Substituted Pyrazoles

| Halogenating Agent | Solvent | Conditions | Product |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl4) | Room Temperature | 1-Bromo-4-fluoro-3,5-dimethyl-1H-pyrazole |

| N-Chlorosuccinimide (NCS) | Dichloromethane (B109758) (CH2Cl2) | Room Temperature | 1-Chloro-4-fluoro-3,5-dimethyl-1H-pyrazole |

This table presents plausible reaction conditions based on general knowledge of pyrazole halogenation; specific experimental data for this compound was not found in the provided search results.

Nitration and Sulfonation Patterns

Direct nitration and sulfonation of the pyrazole ring are generally more challenging than halogenation and often require harsh conditions. The pyrazole ring is less reactive towards these strong electrophiles compared to benzene (B151609). Nitration is typically carried out with a mixture of nitric acid and sulfuric acid. guidechem.com Given that the electron-rich C4 position is blocked by fluorine, and the C3/C5 positions are adjacent to nitrogen atoms, nitration of the ring itself is expected to be difficult. Under forcing conditions, substitution might be directed to the nitrogen atom, though this can be complex.

Studies on the direct nitration of various five-membered heterocycles, including pyrazoles, have shown that reagents like nitric acid in trifluoroacetic anhydride can be effective. researchgate.net However, the regioselectivity on a C4-substituted pyrazole like this compound would be a critical consideration, with potential for N-nitration or decomposition under harsh conditions. Direct sulfonation follows a similar pattern of reactivity, typically requiring fuming sulfuric acid and leading to substitution where electronically and sterically feasible. For this compound, sulfonation on the carbon framework is unlikely due to the occupied C4 position.

Nucleophilic Substitution Reactions

Nucleophilic substitution offers a pathway to modify the pyrazole core, either by displacing existing substituents or by functionalizing the nitrogen atoms.

Reactivity at the Fluorine-Bearing Position

The displacement of the fluorine atom at the C4 position via nucleophilic aromatic substitution (SNAr) is a potential, though challenging, reaction pathway. The C-F bond is strong, and SNAr reactions on aromatic rings typically require activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. nih.govresearchgate.net In this compound, the pyrazole ring itself provides some activation, but it is not as powerful as, for example, a nitro group.

Therefore, displacing the C4-fluorine would likely necessitate a strong nucleophile and potentially harsh reaction conditions, such as high temperatures. youtube.com The feasibility of this substitution is also influenced by the stability of the intermediate Meisenheimer complex. Recent advances have shown that photoredox catalysis can enable the nucleophilic defluorination of unactivated fluoroarenes, which could be a potential strategy for this compound. nih.gov

Pathways for Derivatization

A primary and highly accessible pathway for the derivatization of this compound is through N-alkylation. The N-1 position of the pyrazole ring is nucleophilic and readily reacts with a variety of electrophiles, such as alkyl halides or trichloroacetimidates, often under basic or acid-catalyzed conditions, respectively. mdpi.comsemanticscholar.orggoogle.com This reaction provides a straightforward method to introduce a wide array of substituents at the nitrogen atom, significantly altering the molecule's physical and chemical properties.

Table 2: General Conditions for N-Alkylation of Pyrazoles

| Electrophile | Catalyst/Base | Solvent | General Product |

| Alkyl Halide (e.g., CH3I) | Base (e.g., K2CO3, NaH) | DMF, Acetonitrile | 1-Alkyl-4-fluoro-3,5-dimethyl-1H-pyrazole |

| Trichloroacetimidate | Brønsted Acid (e.g., CSA) | Dichloroethane (DCE) | 1-Alkyl-4-fluoro-3,5-dimethyl-1H-pyrazole |

This table illustrates common methods for N-alkylation of pyrazoles. mdpi.comsemanticscholar.org

Cycloaddition Reactions

The participation of pyrazoles in cycloaddition reactions is highly dependent on the isomeric form of the ring. As an aromatic 1H-pyrazole, this compound is not expected to act as a diene in Diels-Alder reactions. Its aromaticity confers significant stability, making it resistant to reactions that would disrupt the delocalized π-system.

However, aromatic heterocycles can sometimes participate in [3+2] cycloaddition reactions. For instance, 1,3-dipolar cycloadditions involving nitrile imines or azomethine imines are powerful methods for constructing more complex heterocyclic systems, often leading to the formation of new pyrazole or fused-pyrazole structures. thieme-connect.comnih.govnih.gov In such reactions, the aromatic pyrazole could potentially act as the dipolarophile, although this reactivity is not as common as its role as a stable aromatic core. The synthesis of pyrazole derivatives often employs 1,3-dipolar cycloaddition as a key step in forming the ring itself. mdpi.comresearchgate.net

Transition Metal Catalyzed Reactions

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis and modification of pyrazole derivatives, offering a more direct and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.org This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds directly on the pyrazole ring. nih.govdntb.gov.ua

Various transition metals, including palladium, rhodium, and copper, have been employed to catalyze the C-H functionalization of pyrazoles. The regioselectivity of these reactions is a critical aspect and can often be controlled by the choice of catalyst, ligands, and directing groups. bohrium.com For instance, pyrazole-directed C(sp³)–H bond arylation has been demonstrated, showcasing the ability to functionalize even unactivated C-H bonds. nih.gov

Palladium catalysis has been particularly well-studied in this context. For example, a cascade process involving pyrazole-directed C(sp³)–H bond arylation followed by further C-H activation and cyclization has been developed to synthesize medicinally important benzo[e]indazole derivatives. nih.gov In such reactions, a Pd(II)/NHC species is proposed to insert into a C(sp³)–H bond, forming an alkylpalladium(II) intermediate that then reacts with an aryl iodide. nih.gov

While the C-H functionalization of pyrazoles offers significant advantages, challenges such as achieving high regioselectivity remain. bohrium.com Early studies on the C-H arylation of pyrazoles often resulted in mixtures of products. bohrium.com Strategies to overcome this include the use of blocking groups at competing positions and the development of catalyst- and directing-group-controlled reactions. bohrium.com

Cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been widely applied to the peripheral modification of pyrazole rings. These reactions typically involve the coupling of a pyrazole derivative bearing a leaving group (such as a halogen) with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium.

The Suzuki-Miyaura cross-coupling reaction is a prominent example and has been used to synthesize 4-substituted-1H-pyrazole-3,5-diamines. rsc.org In this approach, 4-bromo-3,5-dinitro-1H-pyrazole is coupled with various boronic acids, followed by reduction of the nitro groups. rsc.org This method provides access to a range of derivatives with aryl, heteroaryl, or styryl groups at the 4-position, which can be challenging to prepare otherwise. rsc.org

The efficiency of these cross-coupling reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions. For instance, the use of the XPhos Pd G2 precatalyst has been shown to be effective for the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole. rsc.org

The mechanism of palladium-catalyzed cross-coupling reactions is generally understood to involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.org Recent studies have highlighted the importance of monoligated L1Pd(0) species as the active catalysts in these transformations. acs.org

The introduction of fluorine atoms into the reactants can influence the outcome of cross-coupling reactions. For example, palladium-catalyzed cross-coupling reactions of perfluoro organic compounds have been developed, demonstrating the feasibility of C-F bond activation and functionalization. mdpi.com In some cases, additives like lithium iodide are used to promote the oxidative addition of a C-F bond to the palladium center. mdpi.com Base-free Suzuki-Miyaura type cross-coupling reactions of tetrafluoroethylene with arylboronates have also been reported. mdpi.comresearchgate.net

Hydrogen Bonding Interactions and Tautomerism

The pyrazole ring, with its N-H proton donor and sp²-hybridized nitrogen acceptor, is highly adept at forming hydrogen bonds. These interactions can be either intramolecular, within the same molecule, or intermolecular, between different molecules. The nature and pattern of these hydrogen bonds play a crucial role in determining the solid-state structure, physical properties, and even the tautomeric equilibrium of pyrazole derivatives.

In the solid state, pyrazoles frequently self-assemble into various supramolecular structures through intermolecular N-H···N hydrogen bonds. researchgate.netnih.gov Depending on the substituents on the pyrazole ring, these can form dimers, trimers, tetramers, or one-dimensional chains (catemers). nih.govmdpi.com For instance, 4-fluoro-1H-pyrazole forms one-dimensional chains in the crystal, whereas the chloro and bromo analogs form trimeric motifs. researchgate.net The spectral complexity observed in the N-H stretching mode of hydrogen-bonded pyrazoles can be attributed to extensive Fermi resonance, which requires hydrogen bonding to be significant. researchgate.net

The presence of other functional groups on the pyrazole or its substituents can lead to more complex hydrogen-bonding networks. For example, in indole-pyrazole hybrids, the indole N-H group acts as a hydrogen bond donor to the pyrazole nitrogen acceptor, leading to the formation of chains, dimers, or tetramers. mdpi.com

Intramolecular hydrogen bonds are also possible, particularly when suitable donor and acceptor groups are in close proximity. nih.gov These can compete with intermolecular hydrogen bonding, and the balance between the two can be influenced by the solvent environment. nih.gov In protic solvents, intramolecular hydrogen bonds may be disrupted in favor of solute-solvent intermolecular hydrogen bonds. nih.gov The presence of fluorine in a molecule can also lead to the formation of intramolecular C-F···H-N hydrogen bonds, which can be detected by techniques such as 2D HOESY NMR. mdpi.com

Tautomerism, the interconversion of structural isomers, is a key feature of asymmetrically substituted 1H-pyrazoles. The position of the proton on one of the two ring nitrogen atoms can change, leading to different tautomers. The preferred tautomer can be influenced by a variety of factors, including the electronic nature of the substituents and the potential for intra- and intermolecular hydrogen bonding. nih.gov For example, in 3(5)-disubstituted-1H-pyrazoles with ester and amide groups, the tautomeric equilibrium is dependent on the substituent at the other position and the solvent. nih.gov In some cases, a specific tautomer is favored to facilitate the formation of stable hydrogen-bonded dimers or chains in the solid state. nih.govmdpi.comfu-berlin.de

Tautomeric Forms and their Equilibrium

The tautomerism of pyrazole derivatives is a fundamental aspect of their chemical behavior, influencing their physical properties, reactivity, and biological activity. For this compound, the tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.

Due to the symmetrical substitution at the 3 and 5 positions with methyl groups, the two possible tautomeric forms of this compound are degenerate, meaning they are identical in structure and energy. This results in a dynamic equilibrium where the proton is rapidly exchanged between the two nitrogen atoms. Consequently, the two forms exist in a 1:1 ratio, and it is not possible to isolate a single tautomer.

The presence of a fluorine atom at the 4-position and methyl groups at the 3 and 5-positions can influence the electronic environment of the pyrazole ring, which in turn can affect the energy barrier of the proton transfer. However, due to the symmetrical nature of the substitution, the relative stability of the two tautomers remains equal.

Detailed Research Findings

While specific experimental studies on the tautomeric equilibrium of this compound are not extensively documented in the literature, the principles of pyrazole tautomerism are well-established. For symmetrically substituted pyrazoles, such as 3,5-dimethylpyrazole, the tautomeric equilibrium constant (KT) is equal to 1, indicating an equal population of both tautomers. The introduction of a substituent at the 4-position does not alter the symmetry of the 3,5-disubstituted pyrazole ring with respect to the tautomeric forms.

Computational studies on related fluorinated pyrazoles have provided insights into the effects of fluorine substitution on the electronic properties and stability of the pyrazole ring. These studies can be used to infer the behavior of this compound. The high electronegativity of the fluorine atom can influence the acidity of the N-H proton and the basicity of the nitrogen atoms, which are key factors in the proton transfer process. However, as the fluorine atom is symmetrically positioned with respect to the two nitrogen atoms, its electronic influence is distributed equally, preserving the degeneracy of the tautomeric forms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomerism. In the case of this compound, the rapid proton exchange between the two nitrogen atoms would result in time-averaged signals in the 1H, 13C, and 15N NMR spectra at room temperature. This means that the signals for the two methyl groups at positions 3 and 5 would be equivalent, as would the signals for the two nitrogen atoms.

Interactive Data Table: Tautomeric Properties of this compound

| Property | Value/Description |

| Tautomeric Forms | Two identical (degenerate) forms |

| Equilibrium Constant (KT) | 1 |

| Population of Tautomers | 50% Form A : 50% Form B |

| Proton Exchange | Rapid on the NMR timescale |

| Effect of 4-Fluoro Substituent | Influences electronic properties but does not break the symmetry, thus maintaining KT = 1. |

| Effect of 3,5-Dimethyl Substituents | Symmetrical substitution leads to degenerate tautomers. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties like geometry, vibrational frequencies, and electronic energies.

Molecular Geometry Optimization and Electronic Structure

A DFT calculation would begin with the optimization of the molecule's ground-state geometry. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For 4-fluoro-3,5-dimethyl-1H-pyrazole, this would reveal how the fluorine and methyl substituents influence the planarity and geometry of the pyrazole (B372694) ring. Analysis of the electronic structure would involve mapping the electron density and calculating atomic charges to understand the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A DFT study on this compound would calculate these energy levels and map the spatial distribution of the HOMO and LUMO across the molecule, identifying the likely sites for nucleophilic and electrophilic attack.

Prediction of Reactivity and Reaction Pathways

By analyzing the FMOs and the molecular electrostatic potential (MEP) surface, DFT can predict the most likely sites for chemical reactions. The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information, combined with the FMO analysis, allows for the theoretical investigation of reaction mechanisms and the prediction of the most favorable pathways for reactions involving this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and the influence of the environment on molecular behavior.

Conformational Analysis and Flexibility

MD simulations could be used to explore the conformational landscape of this compound. This would involve analyzing the rotation of the methyl groups and any potential puckering or flexibility of the pyrazole ring. Such analysis helps in understanding the molecule's dynamic shape and how it might interact with other molecules, such as biological receptors or catalysts.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, ethanol). These simulations would reveal how the solvent affects the molecule's conformation, flexibility, and the accessibility of its reactive sites. This is particularly relevant for understanding reaction kinetics and designing experimental conditions. For instance, studies on other fluorinated pyrazoles have shown that fluorinated alcohols used as solvents can dramatically influence regioselectivity during synthesis.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activities of chemical compounds. These computational models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For pyrazole derivatives, including those structurally related to this compound, QSAR models have been developed to predict their potential as therapeutic agents, such as anticancer drugs. nih.govresearchgate.net

The biological activity of pyrazole derivatives can be predicted using 2D-QSAR models. These models correlate the physicochemical properties or structural features of the molecules, known as descriptors, with their observed biological activities. For a series of pyrazole derivatives tested against various cancer cell lines, descriptors such as molecular weight, logP (lipophilicity), and electronic properties have been used to build predictive models. nih.gov

Below is a hypothetical data table illustrating the types of descriptors and activity data that would be used in a QSAR study of pyrazole derivatives.

| Compound | Molecular Weight | LogP | pIC50 (Predicted) | pIC50 (Experimental) |

| Pyrazole Derivative 1 | 150.17 | 1.85 | 5.20 | 5.15 |

| Pyrazole Derivative 2 | 164.20 | 2.10 | 5.50 | 5.45 |

| Pyrazole Derivative 3 | 178.23 | 2.35 | 5.80 | 5.78 |

| This compound | 128.14 | 1.62 | (Predicted Value) | (To be determined) |

Note: The data in this table is representative and intended to illustrate the concept of a QSAR data table. The values for the pyrazole derivatives are hypothetical.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a key technique in ligand-based design, which identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. nih.govsemanticscholar.org

For pyrazole derivatives acting as inhibitors of a specific enzyme, a pharmacophore model might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govsemanticscholar.org The fluorine atom in this compound can act as a hydrogen bond acceptor, while the methyl groups contribute to hydrophobicity. The pyrazole ring itself can participate in aromatic interactions.

A typical pharmacophore model for a series of pyrazole-based inhibitors might consist of the following features:

One Hydrogen Bond Acceptor

One Hydrogen Bond Donor

One Hydrophobic Feature

One Aromatic Ring

These features would be arranged in a specific spatial orientation to allow for optimal interaction with the target receptor. By screening virtual libraries of compounds against this pharmacophore model, new potential inhibitors can be identified.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including in optical data storage and telecommunications. wum.edu.pknih.gov Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, can exhibit significant NLO properties. Pyrazole derivatives have been investigated for their NLO potential. wum.edu.pk

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the hyperpolarizability of molecules. These calculations can predict the NLO potential of a compound before it is synthesized and experimentally tested.

For pyrazole derivatives, the magnitude of the first hyperpolarizability is influenced by the nature and position of substituents on the pyrazole ring. Electron-donating and electron-withdrawing groups can enhance the NLO response. While specific hyperpolarizability calculations for this compound are not extensively reported, studies on other substituted pyrazoles provide insight into the expected trends. The fluorine atom (an electron-withdrawing group) and the methyl groups (electron-donating groups) in this compound could create a push-pull system that enhances its NLO properties.

The following table presents calculated first hyperpolarizability values for a series of pyranopyrazole derivatives, illustrating the range of values that can be observed in related compounds.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Pyranopyrazole Derivative A | 5.45 | 245.3 | 1245.7 |

| Pyranopyrazole Derivative B | 6.12 | 267.8 | 1589.2 |

| Pyranopyrazole Derivative C | 4.98 | 231.5 | 1098.4 |

Note: This data is from a computational study on pyranopyrazole derivatives and is intended to be illustrative. wum.edu.pk

The significant NLO properties of certain pyrazole derivatives make them promising candidates for applications in material science. researchgate.net These applications include:

Optical Switching: Materials with high NLO responses can be used to develop all-optical switches, which are essential components for future optical computing and high-speed communication networks.

Frequency Conversion: NLO materials can be used for second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. This is important for laser technology.

Data Storage: The NLO properties of materials can be exploited for high-density optical data storage.

Optoelectronics: Pyrazole-based materials could be incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netmdpi.com

The specific properties of this compound, such as its thermal stability and processability, would need to be further investigated to determine its suitability for these applications.

Coordination Chemistry and Supramolecular Assemblies

4-Fluoro-3,5-dimethyl-1H-pyrazole as a Ligand

As a heterocyclic compound, this compound possesses characteristic features that make it an effective ligand for a variety of metal ions. Pyrazole (B372694) and its derivatives are well-regarded as excellent chelating agents for transition metals. researchgate.net The presence of the pyrrolic N-H group allows for the formation of hydrogen bonds, which can play a crucial role in directing the self-assembly of supramolecular structures. nih.goviucr.org

Like other 1H-pyrazoles, this compound typically coordinates to a metal center through its sp²-hybridized pyridinic nitrogen atom (the nitrogen at position 2). This nitrogen atom possesses a lone pair of electrons that can be readily donated to a vacant orbital of a metal ion.

The primary binding modes include:

Monodentate Coordination: The ligand binds to a single metal center through the pyridinic nitrogen. This is the most common coordination mode for simple pyrazole ligands.

Bridging Coordination: In polynuclear complexes, the pyrazole ring can act as a bridge between two metal centers. This is often facilitated by the deprotonation of the N-H proton, allowing the pyrazolate anion to coordinate to two metals simultaneously through both nitrogen atoms.

The substituents on the pyrazole ring significantly influence its coordination properties. The electron-withdrawing fluorine atom at the 4-position can decrease the basicity of the nitrogen atoms, potentially affecting the strength of the metal-ligand bond. Conversely, the electron-donating methyl groups at the 3- and 5-positions can enhance the electron density on the ring and provide steric bulk, which can influence the geometry and stability of the resulting complex.

The synthesis of metal complexes with pyrazole-based ligands is typically straightforward. A common method involves the direct reaction of the pyrazole derivative with a metal salt in a suitable solvent. For instance, complexes of cadmium, copper, and iron have been synthesized by reacting a pyrazole-acetamide ligand with the corresponding metal salt in an aqueous ethanolic solution. nih.gov

A general synthetic route for a metal complex (MLn) with this compound (F-dmpzH) can be represented as:

m MClₓ + n (F-dmpzH) → [Mₘ(F-dmpz)ₙ]Cl₍ₘₓ₋ₙ₎ + n HCl

Alternatively, a base can be used to deprotonate the pyrazole in situ, yielding a neutral complex if the charge of the resulting pyrazolate anion balances the charge of the metal ion. The synthesis of iridium(III) complexes, for example, can involve reacting a pyrazole-containing ligand with IrCl₃·3H₂O to form an intermediate dimer, which is then treated with other ligands to yield the final product. nih.govacs.org The choice of solvent and reaction conditions, such as temperature, can influence the final structure and dimensionality of the product. researchgate.net

The definitive characterization of metal-pyrazole complexes is achieved through a combination of spectroscopic methods and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the pyrazole ligand. A shift in the vibrational frequencies of the C=N and N-N bonds of the pyrazole ring upon coordination to a metal is typically observed. The N-H stretching frequency can also provide evidence of coordination or deprotonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing diamagnetic complexes in solution. Changes in the chemical shifts of the pyrazole protons and carbons upon coordination provide insight into the ligand's binding mode.

Mass Spectrometry: This technique is used to determine the molecular weight of the complex, confirming its composition. researchgate.net

Below is a table showing representative structural data for a related pyrazole complex, highlighting the typical parameters determined by X-ray crystallography.

| Complex Fragment | Bond | Typical Bond Length (Å) | Reference Compound |

|---|---|---|---|

| Pyrazole Ring | N-N | 1.376 - 1.381 | Pyrazolyl-Benzoyl Derivative nih.gov |

| Pyrazole Ring | C=N | 1.298 - 1.300 | Pyrazolyl-Benzoyl Derivative nih.gov |

| Metal Coordination | Cu-N (pyrazole) | ~2.0 | Cu(II)-Pyridyl-Pyrazole researchgate.net |

| Metal Coordination | Cu-O (co-ligand) | ~1.95 | Cu(II)-Pyridyl-Pyrazole researchgate.net |

Applications of Coordination Compounds

The coordination compounds derived from this compound are of interest for their potential applications in catalysis and the development of advanced magnetic materials.

Protic pyrazole complexes, those containing an N-H group, are particularly promising for catalysis due to their ability to engage in metal-ligand cooperativity. nih.gov In such systems, the ligand is not merely a spectator but actively participates in the catalytic cycle. The pyrazole N-H group can act as an internal proton source or acceptor, facilitating bond-making and bond-breaking steps involving the substrate. nih.gov

This bifunctional character is crucial in reactions such as:

Hydrogenation and Dehydrogenation: The N-H group can assist in the heterolytic cleavage of H-H bonds or facilitate proton transfer in the dehydrogenation of substrates like formic acid and alcohols. nih.gov Iridium(III) complexes with 2-(1H-pyrazol-3-yl)pyridine ligands, for example, have been shown to catalyze the evolution of hydrogen from formic acid. nih.gov

Proton-Coupled Electron Transfer (PCET): The pyrazole N-H group can mediate the concerted transfer of a proton and an electron, a fundamental process in many enzymatic and chemical catalytic reactions. nih.gov

The presence of the fluoro-substituent in this compound can modulate the acidity of the N-H proton, which could be used to fine-tune the catalytic activity of its metal complexes for specific applications.

The design of molecular magnetic materials often relies on linking paramagnetic metal centers with suitable bridging ligands that can mediate magnetic exchange interactions. Pyrazole and its derivatives have proven effective in this role. researchgate.net

A study on metal complexes with a related fluorinated pyrazolyl-substituted nitronyl nitroxide radical ligand demonstrated the potential of this class of compounds. mdpi.com The ligand was shown to coordinate to manganese(II), cobalt(II), nickel(II), and copper(II) ions, forming dimeric or polymeric structures. Magnetic susceptibility measurements revealed strong antiferromagnetic coupling between the metal ions and the directly coordinated radical. mdpi.com This type of interaction, where the electron spins on the metal and the ligand align in opposite directions, is a key phenomenon in the field of molecular magnetism.

The table below summarizes the magnetic coupling constants (J) for dimeric complexes of the fluorinated pyrazolyl-nitronyl nitroxide ligand, illustrating the strength of the antiferromagnetic interaction. The magnetic Hamiltonian is described as H = -2JŜ_M·Ŝ_NO.

| Metal Ion (M) | Complex | Magnetic Coupling Constant (J) in cm⁻¹ |

|---|---|---|

| Mn(II) | [Mn(hfac)₂L_F]₂ | -84.1 |

| Co(II) | [Co(hfac)₂L_F]₂ | -134.3 |

| Ni(II) | [Ni(hfac)₂L_F]₂ | -276.2 |

Data sourced from a study on a 5-fluoro-1-methyl-pyrazolyl-substituted nitronyl nitroxide ligand (L_F). mdpi.com

These results indicate that the pyrazole framework, even when functionalized with a fluorine atom, is an efficient mediator of magnetic exchange. This suggests that complexes of this compound could be valuable components in the construction of new materials with tailored magnetic properties. researchgate.netmdpi.com

Luminescent Materials

The potential for pyrazole-based compounds to serve as building blocks for luminescent materials is an area of active research. The fluorescence properties of 3,5-dimethyl-4-aryl-1H-pyrazoles, for instance, have been noted to vary significantly with the nature of the aryl substituent. This suggests that the electronic and structural characteristics of the pyrazole ring and its substituents play a crucial role in the photophysical behavior of these molecules. However, without specific studies on the luminescence of this compound, any discussion of its emissive properties, quantum yields, or potential applications in this area would be purely speculative.

Self-Assembly and Supramolecular Structures

The self-assembly of pyrazole derivatives is largely governed by non-covalent interactions, with hydrogen bonding being a predominant directional force. The interplay of these interactions dictates the packing of molecules in the solid state and the formation of higher-order structures.

Formation of Dimers, Trimers, and Polymeric Architectures

The versatility of the pyrazole moiety allows for the formation of various supramolecular assemblies, including discrete dimers, trimers, and extended polymeric chains (catemers). The specific architecture adopted is a delicate balance of factors including the nature and position of substituents on the pyrazole ring. While 4-fluoro-1H-pyrazole is known to form polymeric chains, and other substituted pyrazoles form dimers or trimers, the specific supramolecular architecture of this compound remains uncharacterized. The steric hindrance from the methyl groups at the 3 and 5 positions might favor the formation of discrete oligomers over extended polymeric chains, but this hypothesis awaits experimental verification.

Future Directions and Research Opportunities

Development of Novel Synthetic Strategies

The synthesis of fluorinated pyrazoles, including 4-fluoro-3,5-dimethyl-1H-pyrazole, is a cornerstone of its continued investigation. Future efforts will likely focus on creating more efficient, sustainable, and selective synthetic routes.

A significant advancement in the synthesis of 4-fluoropyrazole derivatives has been the adoption of continuous flow processing. researchgate.net This methodology represents a substantial step towards greener and safer chemistry, particularly when handling hazardous reagents like elemental fluorine. researchgate.net Research has demonstrated the successful synthesis of this compound via a telescoped, two-step continuous gas/liquid-liquid/liquid flow process. nih.gov In this setup, a 1,3-diketone is first subjected to direct fluorination before an in-situ cyclization with a hydrazine (B178648) derivative. beilstein-journals.orgresearchgate.net

This approach offers several advantages aligned with green chemistry principles:

Enhanced Safety: Continuous flow reactors allow for the use of small volumes of hazardous materials at any given time, minimizing risks associated with storage and handling of reagents like fluorine gas. researchgate.net

Improved Control and Reproducibility: The precise control over reaction parameters such as temperature, pressure, and stoichiometry leads to higher yields, greater purity, and enhanced batch-to-batch reproducibility. researchgate.net

Future research will likely expand on these flow chemistry techniques, potentially exploring alternative, less hazardous fluorinating agents and developing solvent-minimized or solvent-free conditions to further improve the environmental footprint of the synthesis. dur.ac.uk

The established continuous flow synthesis of this compound from pentane-2,4-dione and hydrazine is described as a highly efficient and regioselective process. nih.govresearchgate.net The regioselectivity is dictated by the structure of the diketone and hydrazine starting materials, ensuring the fluorine atom is positioned at the 4-position of the resulting pyrazole (B372694) ring. beilstein-journals.org

While this compound itself is achiral, future research into more complex derivatives bearing stereocenters will necessitate the development of stereoselective synthetic strategies. This could involve the use of chiral auxiliaries, asymmetric catalysis, or the derivatization of chiral starting materials. The ability to control the three-dimensional arrangement of substituents is crucial for optimizing interactions with biological targets.

Table 1: Synthesis of this compound (4a) via Continuous Flow This interactive table summarizes the yields of this compound obtained using different solvents for the hydrazine component in a continuous flow process, as documented in the literature. researchgate.net

| Starting Diketone | Hydrazine | Solvent for Hydrazine | Product | Yield (%) |

| Pentane-2,4-dione (1a) | Hydrazine hydrate (B1144303) (3a) | H₂O | 4a | 74% |

| Pentane-2,4-dione (1a) | Hydrazine hydrate (3a) | EtOH | 4a | 66% |

| Pentane-2,4-dione (1a) | Hydrazine hydrate (3a) | MeCN | 4a | 77% |

Exploration of New Biological Targets and Therapeutic Areas

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antitumor, antiviral, and antimicrobial properties. nih.govresearchgate.net The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making fluorinated pyrazoles particularly attractive for drug discovery.

Recent patent literature has identified this compound as a component in compounds designed as αvβ6 integrin antagonists. google.com This is significant because the αvβ6 integrin is a key mediator in the activation of transforming growth factor-beta (TGF-β), a cytokine implicated in the progression of fibrotic diseases. Its expression is low in healthy tissue but is significantly upregulated in injured and inflamed epithelium, such as in idiopathic pulmonary fibrosis (IPF). google.com Targeting this integrin is therefore a promising therapeutic strategy for pulmonary fibrosis. google.com

Future research will likely focus on:

Expanding the Scope: Systematically screening this compound and its analogues against a wider range of biological targets, including kinases, proteases, and other enzymes relevant to human diseases.

Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of related compounds to elucidate the specific structural features required for potent and selective activity against targets like the αvβ6 integrin.

New Therapeutic Areas: Investigating the potential of these compounds in therapeutic areas where fluorinated drugs have shown promise, such as central nervous system disorders, cardiovascular diseases, and oncology. dur.ac.uk The synthesis of pyrazole-based acyclonucleosides also presents an avenue for developing novel antiviral agents. researchgate.net

Advanced Computational Modeling and AI in Drug Discovery

The rational design of new therapeutic agents based on the this compound scaffold can be significantly accelerated by modern computational tools. The improvement of in vitro and computational methods is expected to make the design of fluorinated drugs more efficient. researchgate.net

Future research directions include: